(S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate is a complex organic compound with the molecular formula and a molecular weight of approximately 331.26 g/mol. It features a chiral center, which gives rise to its (S) configuration, indicating that it is one of the enantiomers of this compound. The structure includes a benzyloxycarbonyl group, a methylamino group, and a 3-methylbutanoate moiety, making it an interesting candidate for various chemical and biological applications.
These reactions are significant for modifying the compound for specific applications or synthesizing derivatives.
The synthesis of (S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate typically involves multi-step organic synthesis techniques:
(S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate has potential applications in:
Interaction studies involving (S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate would typically focus on its binding affinity to specific receptors or enzymes. Such studies could employ techniques like:
These studies are crucial for understanding its potential therapeutic roles.
Several compounds share structural similarities with (S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate. Below is a comparison highlighting their unique features:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate | 88568-95-0 | 0.84 | Contains dimethoxyphosphoryl group, enhancing bioactivity. |
| Ethyl ((benzyloxy)carbonyl)glycinate | 1145-81-9 | 0.55 | Ethyl group instead of methyl; simpler structure. |
| 2-(((Benzyloxy)carbonyl)amino)acetic acid | 1138-80-3 | 0.53 | Lacks ester functionality; more polar than the target compound. |
| (S)-Benzyl (2-oxooxetan-3-yl)carbamate | 26054-60-4 | 0.53 | Features a carbamate linkage; distinct reactivity profile. |
These comparisons illustrate how (S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate stands out due to its unique combination of functional groups and potential biological interactions.